molecular formula C23H18N2O4S B2744473 Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 896680-13-0

Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2744473
CAS No.: 896680-13-0
M. Wt: 418.47
InChI Key: DYPYMNWROZCIST-UHFFFAOYSA-N
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Description

Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves the cyclocondensation of 2-aminothiophenol with diethyl oxalate, followed by hydrolysis and amidation reactions . The general synthetic route can be summarized as follows:

    Cyclocondensation: 2-aminothiophenol reacts with diethyl oxalate to form ethyl benzothiazole-2-carboxylate.

    Hydrolysis: The ethyl ester is hydrolyzed to form benzothiazole-2-carboxylic acid.

    Amidation: The carboxylic acid is then reacted with 4-phenoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is known to interfere with cellular processes essential for the survival and proliferation of pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenoxybenzamido group enhances its potential as a therapeutic agent compared to other benzothiazole derivatives .

Properties

IUPAC Name

ethyl 2-[(4-phenoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-2-28-22(27)16-10-13-19-20(14-16)30-23(24-19)25-21(26)15-8-11-18(12-9-15)29-17-6-4-3-5-7-17/h3-14H,2H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPYMNWROZCIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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